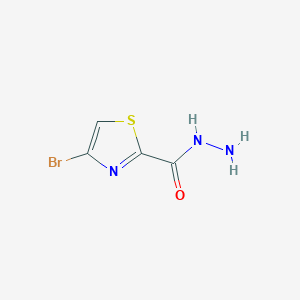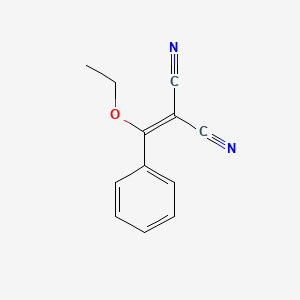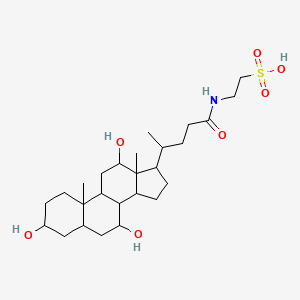
Ethyl 4-(benzyloxy)-2-naphthoate
Übersicht
Beschreibung
Ethyl 4-(benzyloxy)-2-naphthoate is an organic compound with the molecular formula C20H18O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carboxylic acid group, a phenylmethoxy group, and an ethyl ester group
Vorbereitungsmethoden
The synthesis of Ethyl 4-(benzyloxy)-2-naphthoate typically involves the esterification of 2-naphthalenecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve more efficient catalytic processes to optimize yield and purity .
Analyse Chemischer Reaktionen
Ethyl 4-(benzyloxy)-2-naphthoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(benzyloxy)-2-naphthoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 4-(benzyloxy)-2-naphthoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical processes. The aromatic structure allows for π-π interactions with other aromatic compounds, influencing its reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Ethyl 4-(benzyloxy)-2-naphthoate include:
2-Naphthalenecarboxylic acid: Lacks the phenylmethoxy and ethyl ester groups, making it less versatile in certain reactions.
4-Phenylmethoxybenzoic acid: Similar aromatic structure but lacks the naphthalene ring, affecting its chemical properties.
Ethyl 4-phenylmethoxybenzoate: Similar ester group but different aromatic backbone, leading to different reactivity and applications.
This compound’s unique combination of functional groups and aromatic structure makes it particularly valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C20H18O3 |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
ethyl 4-phenylmethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C20H18O3/c1-2-22-20(21)17-12-16-10-6-7-11-18(16)19(13-17)23-14-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3 |
InChI-Schlüssel |
HFBCYSDXUCTZDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=CC=CC=C2C(=C1)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(6-bromo-1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine](/img/structure/B8783434.png)
![Oxazolo[5,4-d]pyrimidin-7(6H)-one,2-phenyl-](/img/structure/B8783440.png)


![methyl 3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8783466.png)
![1,2,4,5-TETRAHYDRO-BENZO[D]AZEPINE-3-CARBOXYLIC ACID METHYL ESTER](/img/structure/B8783468.png)



![Benzo[b]thiophene-2-thiol](/img/structure/B8783492.png)




